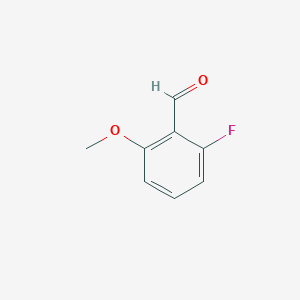

2-Fluoro-6-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOAYOIJMYMOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372012 | |

| Record name | 2-Fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-74-8 | |

| Record name | 2-Fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-6-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 146137-74-8), a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic protocols, and key applications to provide a comprehensive resource for laboratory use.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted aromatic aldehyde whose unique electronic and steric properties make it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the aldehyde functionality creates a distinct chemical environment that influences its reactivity and utility, particularly in the construction of heterocyclic systems for pharmaceutical applications.[1][2]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for reaction planning, safety assessments, and purification procedures.

| Property | Value | Reference(s) |

| CAS Number | 146137-74-8 | [3][4][5] |

| Molecular Formula | C₈H₇FO₂ | [4][5] |

| Molecular Weight | 154.14 g/mol | [4][5] |

| Appearance | Solid | [6] |

| Melting Point | 59-63 °C | [3] |

| Boiling Point | 218.5 ± 20.0 °C (at 760 mmHg) | [3] |

| Density | 1.2 ± 0.1 g/cm³ | |

| IUPAC Name | This compound | [4] |

| InChI Key | UIOAYOIJMYMOEU-UHFFFAOYSA-N | [4] |

| SMILES | COC1=C(C(=CC=C1)F)C=O | [4] |

| Purity (Typical) | ≥98% | [5][6] |

| Storage Conditions | Store in a dark, dry, and refrigerated place. |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data represents the expected spectral characteristics based on its structure.

| Spectroscopy | Wavenumber (cm⁻¹), Chemical Shift (δ, ppm), or m/z | Assignment & Interpretation |

| ¹H NMR | ~10.4 ppm (s, 1H) | Aldehyde proton (CHO). The singlet indicates no adjacent protons. |

| ~7.4-7.6 ppm (m, 1H) | Aromatic proton (Ar-H). | |

| ~6.7-6.9 ppm (m, 2H) | Aromatic protons (Ar-H). | |

| ~3.9 ppm (s, 3H) | Methoxy protons (-OCH₃). The singlet confirms the absence of adjacent protons. | |

| ¹³C NMR | ~189 ppm | Aldehyde carbonyl carbon (C=O). |

| ~162 ppm (d) | Aromatic carbon attached to fluorine (C-F), showing coupling. | |

| ~160 ppm | Aromatic carbon attached to the methoxy group (C-OCH₃). | |

| ~110-138 ppm | Remaining aromatic carbons. | |

| ~56 ppm | Methoxy carbon (-OCH₃). | |

| FT-IR | ~2850 & ~2750 cm⁻¹ | Aldehyde C-H stretch (Fermi doublet). |

| ~1700 cm⁻¹ | Strong C=O carbonyl stretch of the aldehyde.[7] | |

| ~1600-1450 cm⁻¹ | Aromatic C=C ring stretch.[7] | |

| ~1250 & ~1050 cm⁻¹ | Asymmetric & Symmetric C-O-C stretch of the methoxy group.[7] | |

| Mass Spec. | m/z 154 | Molecular ion peak [M]⁺, corresponding to the molecular weight. |

| m/z 153 | [M-H]⁺, loss of the aldehydic hydrogen to form a stable acylium ion.[7] | |

| m/z 125 | [M-CHO]⁺, loss of the formyl group. |

Recommended Synthetic Protocol: Ortho-Directed Lithiation-Formylation

The synthesis of this compound is efficiently achieved via a directed ortho-metalation (DoM) strategy. The methoxy group directs an organolithium base to deprotonate the adjacent ortho position (C6), which is activated by the fluorine at C2. Subsequent quenching with an electrophilic formylating agent yields the target aldehyde. This method provides high regioselectivity and good yields. A similar procedure has been successfully used for related difluoro-methoxybenzaldehydes.[8]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

3-Fluoroanisole

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 3-fluoroanisole (1.0 eq) to the cooled THF.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Expert Insight: Maintaining a very low temperature is critical to prevent side reactions and ensure high regioselectivity of the lithiation. The methoxy group is a powerful ortho-directing group in this reaction.

-

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.[8]

-

Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.

-

Expert Insight: DMF must be anhydrous to prevent quenching the highly reactive organolithium intermediate with water.

-

-

Warming: After the addition of DMF, allow the reaction to stir for an additional hour at -78 °C, then slowly warm to room temperature.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.[8]

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile precursor for synthesizing a wide range of molecular scaffolds, particularly those found in active pharmaceutical ingredients (APIs).[2] Its utility stems from the reactivity of the aldehyde group, which can participate in numerous transformations.

Core Reactivity Pathways

Caption: Key reaction pathways for this compound.

Case Study: Synthesis of Benzosuberone Derivatives

A prominent application of related fluorinated methoxybenzaldehydes is in the synthesis of benzosuberone cores, which are scaffolds for various biologically active compounds.[9]

-

Wittig Reaction: this compound can react with a phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, to form a substituted alkene. This reaction is a reliable method for carbon-carbon bond formation at the aldehyde position.

-

Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid from the Wittig step can then undergo an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like Eaton's reagent, to form the seven-membered cycloheptanone ring characteristic of benzosuberones.[9]

This two-step sequence highlights how the aldehyde serves as a crucial handle for building complex polycyclic systems. The fluorine and methoxy substituents can be used to tune the pharmacokinetic properties of the final molecule, such as lipophilicity and metabolic stability.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause irritation.[6]

| Hazard Category | Description & Precautionary Measures | Reference(s) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][6] |

| Signal Word | Warning | [6] |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[10] | |

| Personal Protective Eq. | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | |

| Handling | Avoid formation of dust and aerosols.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | |

| Storage | Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents, heat, and sparks. | |

| First Aid (Eyes/Skin) | Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11] Skin: Immediately wash with soap and plenty of water while removing contaminated clothing. | |

| Spill & Disposal | Mix with an inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a tightly closed container for disposal. Dispose of waste in accordance with local, state, and federal regulations. |

References

- 1. CAS 146137-74-8: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 146137-74-8 [m.chemicalbook.com]

- 4. This compound | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 146137-74-8 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. echemi.com [echemi.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzaldehyde: Properties, Synthesis, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a key chemical intermediate in the pharmaceutical and life sciences industries. The document centers on its unique identifier, the CAS number 146137-74-8 , and expands to cover its chemical properties, plausible synthetic routes, applications in drug discovery, analytical characterization methods, and critical safety protocols. This guide is intended for researchers, synthetic chemists, and professionals in drug development who utilize substituted benzaldehydes as foundational building blocks for complex molecular architectures.

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance to provide an unambiguous way of identifying it in literature and databases. The CAS number for this compound is 146137-74-8.[1][2][3][4] This identifier is crucial for accurate sourcing, regulatory compliance, and scientific communication.

The strategic placement of the fluoro and methoxy groups on the benzaldehyde ring imparts specific electronic and steric properties that make it a valuable synthon. The electron-withdrawing nature of the fluorine atom at the ortho position can influence the reactivity of the adjacent aldehyde group, while the ortho-methoxy group provides steric hindrance and can direct further reactions.

Table 1: Chemical Identifiers and Key Properties

| Property | Value | Source(s) |

| CAS Number | 146137-74-8 | [1][2][3][4] |

| IUPAC Name | This compound | [3][4] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2][3] |

| SMILES | COC1=C(C(=CC=C1)F)C=O | [1][3] |

| InChIKey | UIOAYOIJMYMOEU-UHFFFAOYSA-N | [3][4] |

| Physical Form | Solid | [4] |

| Melting Point | 59-63°C | [2] |

| Purity | ≥98% (Typical) | [1][4] |

Synthesis Pathway: Ortho-Directed Metallation and Formylation

While multiple specific synthetic routes may exist, a common and logical approach for preparing substituted benzaldehydes like this compound involves a directed ortho-metallation (DoM) followed by formylation. This strategy leverages the directing ability of the methoxy group to selectively introduce the aldehyde function at the desired position.

The causality behind this choice is rooted in the ability of the methoxy group's oxygen to coordinate with a strong lithium base (like Lithium Diisopropylamide, LDA), thereby acidifying the proton at the adjacent ortho position (C6). The fluorine atom at C2 further enhances the acidity of the C6 proton, facilitating selective deprotonation and subsequent reaction.

A representative workflow for a structurally similar compound, 2,3-difluoro-6-methoxybenzaldehyde, involves the deprotonation of the anisole precursor with a strong base at low temperatures, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[5] This provides a validated and high-yield pathway.

Diagram 1: Generalized workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes are fundamental building blocks in pharmaceutical synthesis. This compound is particularly valuable due to its unique combination of functional groups.

-

Precursor for Heterocyclic Compounds: The aldehyde group is a versatile handle for constructing complex heterocyclic systems, which form the core of many active pharmaceutical ingredients (APIs).[6] It can readily participate in reactions like condensations, reductive aminations, and Wittig reactions to build diverse molecular scaffolds.[7]

-

Modulation of Pharmacokinetic Properties: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity. Fluorine can block sites of metabolism and alter the electronic properties of a molecule, potentially leading to improved drug candidates.[6] The methoxy group can also influence solubility and receptor interactions.

-

Versatile Intermediate: This compound serves as a key starting material for more complex intermediates used in the synthesis of APIs for various therapeutic areas. While specific drug examples are often proprietary, the utility of related fluoro-methoxy benzaldehydes in creating benzosuberone derivatives and bicyclic heterocycles like quinazolines is well-documented.[7]

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of this compound is critical. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborate the structure. Spectroscopic data for this compound, including NMR, IR, and MS, are available in chemical databases.[8]

Experimental Protocol: Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~5-10 mg of the sample in CDCl₃. The spectrum should show a singlet for the aldehyde proton (~10.4 ppm), a singlet for the methoxy protons (~3.9 ppm), and distinct aromatic proton signals consistent with the substitution pattern.

-

¹³C NMR: A quantitative spectrum will show the carbonyl carbon (~189 ppm), carbons attached to oxygen and fluorine at lower field, and other aromatic carbons at their expected shifts.

-

¹⁹F NMR: This will show a singlet, confirming the presence of a single fluorine environment.

-

-

Infrared (IR) Spectroscopy:

-

Acquire a spectrum using an ATR-FTIR instrument.[3]

-

Causality: The key diagnostic peaks validate the presence of specific functional groups. Look for a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹) and C-O stretches for the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The molecular ion peak [M]⁺ should be observed at m/z 154.14, corresponding to the molecular weight of C₈H₇FO₂.[1]

-

Diagram 2: A self-validating workflow for analytical characterization.

Table 2: Expected Spectroscopic Data Summary

| Technique | Key Feature | Expected Result |

| ¹H NMR | Aldehyde Proton (CHO) | Singlet, ~10.4 ppm |

| Methoxy Protons (OCH₃) | Singlet, ~3.9 ppm | |

| IR | Carbonyl Stretch (C=O) | Strong peak, ~1680-1700 cm⁻¹ |

| MS | Molecular Ion [M]⁺ | m/z = 154.14 |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[2] Aggregated GHS information indicates it causes skin and serious eye irritation, and may cause respiratory irritation.[3][9]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Signal Word | - | Warning | [3][4] |

| Hazard | H315 | Causes skin irritation | [3][9] |

| Hazard | H319 | Causes serious eye irritation | [3][9] |

| Hazard | H335 | May cause respiratory irritation | [4][9] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [9] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection | [10] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [9] |

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[9][10]

-

Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation.

-

Accidental Exposure:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Keep it away from oxidizing agents.[9]

Conclusion

This compound (CAS No. 146137-74-8) is a strategically important chemical intermediate whose value is defined by the unique interplay of its aldehyde, fluoro, and methoxy functional groups. Its well-defined properties, established synthetic paradigms, and versatile reactivity make it a cornerstone building block for medicinal chemists aiming to develop novel therapeutics. Adherence to rigorous analytical confirmation and strict safety protocols is paramount to its effective and safe utilization in a research and development setting.

References

- 1. chemscene.com [chemscene.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 146137-74-8 [sigmaaldrich.com]

- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. This compound(146137-74-8)IR [m.chemicalbook.com]

- 9. This compound | CAS#:146137-74-8 | Chemsrc [chemsrc.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

physical and chemical properties of 2-Fluoro-6-methoxybenzaldehyde

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 146137-74-8), a key aromatic aldehyde intermediate. The document details its core physical and chemical properties, spectroscopic characteristics, and crucial safety and handling protocols. Emphasis is placed on its reactivity, influenced by the ortho-positioning of the electron-withdrawing fluorine atom and the electron-donating methoxy group, which makes it a valuable building block in synthetic chemistry. The guide explores its significant applications in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). A representative synthetic protocol is provided to illustrate its preparation, offering practical insights for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the aldehyde, imparts distinct electronic properties that are highly valuable in the construction of complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| CAS Number | 146137-74-8[1][2][3][4][5] |

| Molecular Formula | C₈H₇FO₂[1][2][3][5][6] |

| Molecular Weight | 154.14 g/mol [2][5][6] |

| Canonical SMILES | COC1=C(C(=CC=C1)F)C=O[2][5] |

| InChI Key | UIOAYOIJMYMOEU-UHFFFAOYSA-N[2] |

| Common Synonyms | 6-Fluoro-o-anisaldehyde, 2-Methoxy-6-fluorobenzaldehyde[1][6] |

Below is a diagram illustrating the molecular structure of the compound.

References

- 1. CAS 146137-74-8: this compound [cymitquimica.com]

- 2. This compound | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:146137-74-8 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 146137-74-8 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 146137-74-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzaldehyde

Introduction: The Significance of 2-Fluoro-6-methoxybenzaldehyde in Drug Discovery and Fine Chemicals

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to a formyl functionality, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the methoxy and aldehyde groups provide versatile handles for further chemical modifications. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound predominantly relies on the formylation of the readily available starting material, 1-fluoro-3-methoxybenzene (m-fluoroanisole). Two principal synthetic strategies have proven to be effective: Directed Ortho-Lithiation followed by formylation, and the Vilsmeier-Haack reaction. This guide will delve into the mechanistic details and practical execution of both methods.

Route 1: Directed Ortho-Lithiation: A High-Yield Pathway

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings. In this approach, a heteroatom-containing substituent, known as a directing metalation group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The methoxy group in 1-fluoro-3-methoxybenzene can act as a DMG, although the fluorine atom also exerts a directing effect. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a formylating agent, to introduce the aldehyde group.

Mechanism of Directed Ortho-Lithiation and Formylation:

The methoxy group, with its lone pairs of electrons on the oxygen atom, coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium). This coordination brings the base in close proximity to the C6 proton, facilitating its abstraction and the formation of a thermodynamically stable five-membered ring-like transition state. The fluorine atom at the C2 position also contributes to the activation of the ortho-protons through its inductive effect and potential coordination with the lithium cation. The subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the formyl group at the lithiated position.

Experimental Protocol: Synthesis of this compound via Directed Ortho-Lithiation

This protocol is adapted from established laboratory procedures and offers a high yield of the target compound.

Materials:

-

1-fluoro-3-methoxybenzene (m-fluoroanisole)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2N solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (50 ml). Cool the flask to 0 °C in an ice bath. To this, slowly add diisopropylamine (13.23 g, 0.130 mol). While maintaining the temperature at 0 °C, add n-butyllithium (1.6 M in hexane, 74.3 ml, 0.118 mol) dropwise. Stir the resulting mixture at 0 °C for 15 minutes to ensure the complete formation of LDA.

-

Lithiation of 1-fluoro-3-methoxybenzene: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this cold solution, add a solution of 1-fluoro-3-methoxybenzene (15 g, 0.118 mol) in anhydrous tetrahydrofuran (5 ml) dropwise, ensuring the temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Formylation: While maintaining the temperature at -78 °C, add anhydrous N,N-dimethylformamide (6.75 ml) dropwise to the reaction mixture. Continue stirring at this temperature for an additional hour.

-

Work-up and Isolation: Quench the reaction by slowly adding 2N hydrochloric acid solution until the mixture is acidic. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. The resulting red waxy solid is this compound (17.45 g, 95% yield) and can often be used in subsequent steps without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Data Summary: Directed Ortho-Lithiation

| Parameter | Value | Reference |

| Starting Material | 1-fluoro-3-methoxybenzene | N/A |

| Key Reagents | n-Butyllithium, Diisopropylamine, DMF | N/A |

| Solvent | Tetrahydrofuran | N/A |

| Temperature | -78 °C to 0 °C | N/A |

| Reaction Time | ~2.5 hours | N/A |

| Yield | 95% | N/A |

| Purity | High, often used without further purification | N/A |

Route 2: Vilsmeier-Haack Reaction: An Electrophilic Aromatic Substitution Approach

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[2]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring of 1-fluoro-3-methoxybenzene then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution manner. The methoxy group is a strong activating group and directs the substitution to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-para director. The combined directing effects and steric hindrance will influence the final regioselectivity of the formylation. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Conceptual Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

1-fluoro-3-methoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Sodium acetate or other base for work-up

-

Ice bath

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring. The reaction is exothermic and should be controlled.

-

Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1-fluoro-3-methoxybenzene in an inert solvent like dichloromethane dropwise at a low temperature (e.g., 0-10 °C).

-

Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating for a period of time, monitoring the progress by thin-layer chromatography (TLC).

-

Hydrolysis and Work-up: Pour the reaction mixture onto crushed ice and then neutralize with a base such as sodium acetate.

-

Isolation and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Expected Outcomes and Regioselectivity:

In the Vilsmeier-Haack reaction of 1-fluoro-3-methoxybenzene, the powerful ortho,para-directing and activating effect of the methoxy group is expected to dominate. This would lead to formylation at the C2, C4, and C6 positions. The fluorine atom, being an ortho,para-director as well but deactivating, will also influence the substitution pattern. The formation of this compound is plausible due to the directing effects of both the methoxy and fluoro groups to this position. However, the formation of other isomers, such as 4-fluoro-2-methoxybenzaldehyde, is also possible. The precise ratio of isomers would depend on the specific reaction conditions.

Comparative Analysis of Synthetic Routes

| Feature | Directed Ortho-Lithiation | Vilsmeier-Haack Reaction |

| Regioselectivity | Highly selective for the ortho position due to the directing group. | Can lead to a mixture of ortho and para isomers. |

| Yield | Typically very high (e.g., 95%). | Generally moderate to good, but can be lower due to isomer formation. |

| Reaction Conditions | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. | Milder temperature conditions, but requires handling of corrosive POCl₃. |

| Reagents | Utilizes pyrophoric and moisture-sensitive organolithium reagents. | Uses corrosive and moisture-sensitive POCl₃. |

| Scalability | Can be challenging to scale up due to the low temperatures and reactive reagents. | More readily scalable for industrial production. |

Conclusion and Future Perspectives

Both directed ortho-lithiation and the Vilsmeier-Haack reaction present viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, such as the desired level of regioselectivity, the scale of the reaction, and the available laboratory infrastructure. The directed ortho-lithiation route offers excellent regioselectivity and high yields on a laboratory scale, making it an attractive choice for research and development purposes. The Vilsmeier-Haack reaction, while potentially less selective, may be more amenable to large-scale industrial production.

Future research in this area could focus on the development of more sustainable and environmentally friendly formylation methods, as well as catalytic approaches that avoid the use of stoichiometric amounts of strong bases or corrosive reagents. The continued demand for fluorinated building blocks in drug discovery and materials science will undoubtedly drive further innovation in the synthesis of compounds like this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-6-methoxybenzaldehyde for Advanced Research Applications

This guide provides an in-depth analysis of the safety protocols and handling considerations for 2-Fluoro-6-methoxybenzaldehyde (CAS No. 146137-74-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a nuanced understanding of the compound's reactivity, potential hazards, and the rationale behind specific handling procedures. By integrating principles of chemical reactivity with practical laboratory applications, this guide aims to foster a culture of safety and precision in the handling of this valuable synthetic building block.

Hazard Profile and Chemical Reactivity

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2][3] A thorough understanding of its specific hazards is the foundation of safe handling.

GHS Hazard Classification

The primary hazards associated with this compound are:

-

Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

-

Respiratory Irritation (H335): May cause respiratory irritation.[2][3]

These classifications necessitate stringent controls to prevent direct contact and inhalation. The irritating properties are typical of many aromatic aldehydes, which can react with biological macromolecules.

Understanding the Reactivity: The Influence of Fluoro and Methoxy Groups

The reactivity of this compound is dictated by the interplay of the aldehyde functional group and the electronic effects of the ortho-fluoro and ortho-methoxy substituents.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions.[4]

-

Ortho-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5]

-

Ortho-Methoxy Group: The methoxy group, conversely, is an electron-donating group through resonance (+M effect), which can partially counteract the inductive effect of the fluorine.[2][6] This electron-donating nature can also influence the overall reactivity and stability of the molecule.

This specific substitution pattern makes this compound a unique building block, but also requires careful consideration of its reactivity with other reagents to avoid unintended and potentially hazardous reactions.

Thermal Stability and Hazardous Decomposition

While stable under recommended storage conditions, exposure to high temperatures or fire can lead to thermal decomposition.[7] Combustion of fluorinated organic compounds may produce highly toxic and corrosive fumes, including:[1]

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Hydrogen fluoride (HF)[7]

The potential for the release of hydrogen fluoride, a highly corrosive and toxic gas, underscores the need for strict fire safety protocols.

Personal Protective Equipment (PPE) as a Self-Validating System

A robust PPE strategy is the cornerstone of preventing exposure. The selection of PPE should not be a mere checklist but a well-reasoned system designed to provide a barrier against the specific hazards of this compound.

| PPE Component | Specification and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a heightened risk of splashing, a full-face shield should be worn in conjunction with goggles. This provides comprehensive protection against eye irritation from splashes or vapors. |

| Hand Protection | Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving can provide an additional layer of protection during prolonged handling or when dealing with larger quantities. |

| Body Protection | A fully-buttoned laboratory coat is the minimum requirement. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat. |

| Respiratory Protection | All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

Laboratory Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for minimizing the risk of exposure and ensuring the integrity of the compound.

Prudent Handling Workflow

The following workflow is designed to minimize exposure during routine laboratory operations.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. quora.com [quora.com]

- 3. This compound | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Fluoro-6-methoxybenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-6-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile building block for novel pharmaceutical and agrochemical agents. A comprehensive understanding of its solubility characteristics in various organic solvents is paramount for the optimization of reaction conditions, the design of efficient purification strategies such as crystallization, and the development of stable formulations. This technical guide provides a thorough examination of the physicochemical properties of this compound, offers a theoretical framework for predicting its solubility based on molecular structure, and presents detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Synthetic Utility and Physicochemical Profile of this compound

This compound, with a molecular formula of C₈H₇FO₂ and a molecular weight of 154.14 g/mol , is a bifunctional organic compound featuring an aldehyde group, a fluorine atom, and a methoxy group on a benzene ring.[1] This unique substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the electron-donating effect of the methoxy group, creates a distinct electronic environment that influences its reactivity and intermolecular interactions.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its practical application. In process chemistry, solvent selection impacts reaction kinetics, impurity profiles, and product yield. For purification, knowledge of solubility in different solvents is essential for developing effective crystallization or chromatographic methods. In formulation science, solubility determines the choice of excipients and the ultimate bioavailability of an active pharmaceutical ingredient (API) derived from this intermediate.

Key Physicochemical Properties

A summary of the essential physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 146137-74-8 | [2][3] |

| Molecular Formula | C₈H₇FO₂ | [1][4] |

| Molecular Weight | 154.14 g/mol | [1][4] |

| Appearance | Off-white crystalline solid | [5] |

| Melting Point | 59-63 °C (lit.) | [2][5] |

| Boiling Point | 218.5 ± 20.0 °C (Predicted) | [2][5] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

Safety and Handling Considerations

This compound is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6] Therefore, appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles, must be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated chemical fume hood.[2] In case of contact, immediately wash the affected area with copious amounts of water.[2] Store the compound in a cool, dry, dark, and well-sealed container.[5][6]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by the interplay of its structural features:

-

Polarity: The presence of the polar aldehyde (-CHO) and methoxy (-OCH₃) groups, along with the electronegative fluorine atom, introduces significant polarity to the molecule. This suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: The oxygen atoms in the aldehyde and methoxy groups can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Aromatic Ring: The nonpolar benzene ring contributes to van der Waals forces and may allow for solubility in less polar solvents that can engage in π-π stacking interactions.

Based on these features, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), and lower solubility in nonpolar solvents (e.g., hexane, toluene). However, empirical determination is essential for quantitative assessment.

Experimental Determination of Solubility

While theoretical predictions are useful, precise solubility data must be determined experimentally. The following protocols describe robust methods for quantifying the solubility of this compound.

Workflow for Solubility Determination

The logical flow for determining the solubility of the target compound is depicted in the following diagram. This workflow ensures a systematic approach from qualitative assessment to quantitative measurement.

Caption: A logical workflow for determining the solubility of this compound.

Detailed Protocol: Equilibrium Solubility Determination by the Gravimetric Method

This method is a reliable and straightforward approach to determine the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to let the undissolved solid settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed (W₁) evaporation dish. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Gentle heating may be applied if necessary.

-

Continue evaporation until the solute is completely dry and a constant weight is achieved.

-

-

Final Weighing and Calculation:

-

Cool the evaporation dish in a desiccator to room temperature and weigh it (W₂).

-

Calculate the mass of the dissolved solute: Mass_solute = W₂ - W₁

-

Calculate the solubility: Solubility (g/L) = (Mass_solute / Volume of supernatant collected) * 1000

-

Conclusion and Future Directions

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers to determine these crucial parameters. The structural characteristics of the molecule—a polar aromatic aldehyde—suggest a favorable solubility profile in common polar organic solvents. The gravimetric method detailed herein offers a robust and accessible means to generate reliable, quantitative solubility data.

For drug development professionals, further studies could involve determining solubility at different pH values for aqueous systems or investigating the impact of co-solvents. Such data is invaluable for pre-formulation studies and for optimizing reaction and purification conditions, ultimately accelerating the journey from laboratory synthesis to innovative chemical products.

References

- 1. This compound | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:146137-74-8 | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 146137-74-8 [m.chemicalbook.com]

- 6. This compound | 146137-74-8 [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

An In-depth Technical Guide to the Electrophilicity of 2-Fluoro-6-methoxybenzaldehyde

This guide provides a comprehensive technical analysis of the electrophilicity of 2-Fluoro-6-methoxybenzaldehyde, a key building block in organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its reactivity, the influence of its unique substitution pattern, and practical methodologies for its characterization.

Executive Summary

This compound is an aromatic aldehyde with a distinct reactivity profile governed by the interplay of its functional groups. The aldehyde group, inherently electrophilic, is further modulated by the electronic effects of the ortho-fluorine and meta-methoxy substituents. This guide will dissect these influences, providing a robust framework for predicting and harnessing the electrophilicity of this versatile molecule in complex synthetic applications.

Foundational Principles: Electrophilicity of Aromatic Aldehydes

The reactivity of benzaldehyde and its derivatives in nucleophilic addition reactions is fundamentally dictated by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to attack by nucleophiles. This electrophilicity is not static; it is finely tuned by the electronic properties of substituents on the aromatic ring.[3]

Recent studies have highlighted that the electrophilicity of carbonyl compounds, including benzaldehydes, is primarily governed by electrostatic attractions between the carbonyl compound and the attacking nucleophile along the entire reaction coordinate.[4][5] The electron-withdrawing or donating power of substituents directly influences the charge on the carbonyl carbon, thereby modulating this electrostatic interaction.[5]

The Unique Substituent Effects in this compound

The substitution pattern of this compound presents a fascinating case of competing electronic effects. The fluorine atom at the ortho position and the methoxy group at the meta position (relative to the fluorine) exert both inductive and resonance effects that collectively determine the molecule's net electrophilicity.

The Ortho-Fluoro Group: An Inductive Electron-Withdrawing Powerhouse

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect significantly deshields the carbonyl carbon, increasing its partial positive charge and thereby enhancing the molecule's electrophilicity.[1]

The Meta-Methoxy Group: A Tale of Two Effects

The methoxy group (-OCH3) exhibits a dual electronic nature:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group has an electron-withdrawing inductive effect.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, an electron-donating resonance effect.

In the case of this compound, the methoxy group is meta to the aldehyde group. At the meta position, the resonance effect is significantly diminished, meaning the electron-withdrawing inductive effect is the dominant influence of the methoxy group on the carbonyl carbon's electrophilicity.

Characterizing Electrophilicity: A Multi-faceted Approach

A comprehensive understanding of the electrophilicity of this compound requires a combination of computational and experimental techniques.

Computational Analysis

Computational chemistry offers powerful tools to predict and quantify the electronic properties of molecules.

Table 1: Key Computational Parameters for Assessing Electrophilicity

| Parameter | Description | Software/Method |

| Mulliken or NBO Charge Analysis | Calculates the partial charge on the carbonyl carbon. A more positive charge indicates higher electrophilicity. | Gaussian, ORCA |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy suggests a greater propensity to accept electrons. | DFT (e.g., B3LYP/6-31G*) |

| Global Electrophilicity Index (ω) | A descriptor of the overall electrophilic nature of a molecule, calculated from ionization potential and electron affinity. | Conceptual DFT |

| Rotational Barrier Analysis | The rotational barrier around the phenyl-formyl bond can be correlated with the extent of π-electron delocalization and substituent effects.[6] | DFT Calculations |

-

Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Perform a frequency calculation to ensure the optimized structure is a true minimum on the potential energy surface.

-

Population Analysis: Request a population analysis (e.g., Mulliken or NBO) in the calculation setup to obtain the partial atomic charges.

-

Analysis: Extract the charge on the carbonyl carbon from the output file. Compare this value to that of unsubstituted benzaldehyde and other substituted benzaldehydes to rank their relative electrophilicity.

Experimental Verification

Experimental methods provide tangible data to validate computational predictions and offer insights into the practical reactivity of the compound.

The rate of reaction with a standard nucleophile is a direct measure of electrophilicity. A common approach involves monitoring the reaction kinetics of the aldehyde with a nucleophile, such as in oxidation or reduction reactions.[7][8][9]

Table 2: Experimental Methods for Quantifying Electrophilicity

| Method | Description | Instrumentation |

| NaBH4 Reduction Kinetics | The rate of reduction of the aldehyde to the corresponding alcohol by sodium borohydride can be monitored spectroscopically. | UV-Vis Spectrophotometer |

| KMnO4 Oxidation Kinetics | The rate of oxidation to the carboxylic acid by potassium permanganate provides a measure of reactivity.[7][9] | UV-Vis Spectrophotometer |

| Mayr's Electrophilicity Scale | Involves determining the rate constants for the reactions with a series of reference nucleophiles to calculate an electrophilicity parameter (E).[5][10] | Photometer, Stopped-flow apparatus |

-

Preparation of Solutions: Prepare stock solutions of this compound and sodium borohydride in a suitable solvent (e.g., isopropanol).

-

Spectroscopic Monitoring: In a quartz cuvette, mix the aldehyde solution with the NaBH4 solution. Immediately begin monitoring the decrease in absorbance of the aldehyde's characteristic UV-Vis peak over time.

-

Data Analysis: Plot the natural logarithm of the aldehyde concentration versus time. The slope of this line will give the pseudo-first-order rate constant.

-

Comparison: Compare the obtained rate constant with those of other benzaldehydes to establish a relative electrophilicity ranking.

Synthetic Applications and Considerations

The enhanced electrophilicity of this compound makes it a valuable reagent in various organic transformations, including:

-

Wittig Reactions: For the synthesis of substituted styrenes.[2]

-

Aldol Condensations: To form α,β-unsaturated carbonyl compounds.

-

Grignard and Organolithium Additions: For the preparation of secondary alcohols.

-

Reductive Aminations: To synthesize substituted benzylamines.

The presence of the ortho-fluoro group can also introduce steric hindrance, which may influence the stereochemical outcome of certain reactions. Researchers should consider both the electronic and steric factors when designing synthetic routes utilizing this compound.

Conclusion

The electrophilicity of this compound is a result of the complex interplay between the inherent reactivity of the aldehyde functionality and the powerful inductive effects of the ortho-fluoro and meta-methoxy substituents. This guide has provided a theoretical framework and practical methodologies for the comprehensive characterization of this important synthetic intermediate. A thorough understanding of its electronic properties is paramount for its effective utilization in the development of novel pharmaceuticals and fine chemicals.

References

- 1. CAS 146137-74-8: this compound [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pure.uj.ac.za [pure.uj.ac.za]

- 5. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electrophilicity and nucleophilicity of commonly used aldehydes. | Semantic Scholar [semanticscholar.org]

- 9. Electrophilicity and nucleophilicity of commonly used aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

IUPAC name for 2-Fluoro-6-methoxybenzaldehyde

An In-depth Technical Guide: 2-Fluoro-6-methoxybenzaldehyde

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic aldehyde that has emerged as a strategically important building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-fluorine and ortho-methoxy substituents relative to the formyl group, make it a versatile precursor for a wide range of complex molecular architectures. This guide provides a detailed examination of its chemical identity, physicochemical properties, robust synthetic protocols, and key applications, with a particular focus on its utility in the development of novel pharmaceutical agents. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for professionals leveraging this compound in their research and development endeavors.

Molecular Identification and Physicochemical Profile

Unambiguous identification is the cornerstone of chemical research. This compound is systematically identified by the following descriptors.

IUPAC Nomenclature and Structural Identifiers

The compound's identity is codified by several internationally recognized standards, ensuring its precise representation in chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 146137-74-8 | [2][3][4] |

| Molecular Formula | C₈H₇FO₂ | [2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Canonical SMILES | COC1=C(C(=CC=C1)F)C=O | [1][2] |

| InChI | InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | [1] |

| InChIKey | UIOAYOIJMYMOEU-UHFFFAOYSA-N | [1] |

| Synonyms | 6-Fluoro-o-anisaldehyde, Benzaldehyde, 2-fluoro-6-methoxy- | [2][5][6] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature.

| Property | Value | Source |

| Appearance | White to tan crystalline solid | [7] |

| Melting Point | 59-63 °C | [3][7][8] |

| Boiling Point | 218.5 ± 20.0 °C (Predicted) | [7][8] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [8] |

| Topological Polar Surface Area | 26.3 Ų | [1][2] |

| logP | 1.6468 | [2] |

Synthesis and Mechanistic Insights

The preparation of this compound is most effectively achieved via a Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the directing ability of the methoxy group to achieve regioselective formylation of the aromatic ring.

Principle of Directed ortho-Metalation

The methoxy group (-OCH₃) is a potent Directed Metalating Group (DMG). Its oxygen atom can chelate with a strong organolithium base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium, temporarily holding the base in proximity. This chelation effect dramatically lowers the activation energy for deprotonation at the adjacent (ortho) position (C6), leading to the formation of a specific aryl lithium intermediate. The subsequent introduction of an electrophile, in this case, N,N-Dimethylformamide (DMF), results in formylation exclusively at the metalated site. This method's high regioselectivity obviates the need for cumbersome protection-deprotection strategies often required in classical electrophilic aromatic substitution.

Experimental Protocol: Synthesis from 3-Fluoroanisole

This protocol is adapted from established laboratory procedures and provides a reliable pathway to the target compound with high yield.[7]

Materials:

-

Diisopropylamine (1.09 eq)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (1.6 M in hexanes, 1.0 eq)

-

3-Fluoroanisole (1.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

2N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

LDA Formation: To a solution of diisopropylamine (1.09 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere, add n-butyllithium (1.0 eq) dropwise at 0 °C. Maintain the temperature for 15 minutes to ensure the complete formation of LDA.

-

Metalation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 3-fluoroanisole (1.0 eq) in anhydrous THF. Stir the resulting mixture at -78 °C for 1 hour. The methoxy group directs the lithiation to the C6 position, which is ortho to the methoxy group and meta to the fluorine.

-

Formylation: Add anhydrous DMF dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Continue stirring at this temperature for an additional 1 hour.

-

Workup: Quench the reaction by the slow addition of 2N hydrochloric acid solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically a red waxy solid obtained in high yield (~95%) and can often be used in subsequent steps without further purification.[7]

Synthesis Workflow Diagram

Caption: Directed ortho-Metalation synthesis workflow.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the distinct reactivity of its functional groups. The aldehyde moiety serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation.

-

Aldehyde Group: This is the primary reactive center. It readily undergoes:

-

Nucleophilic Addition: Reaction with Grignard reagents or organolithiums to form secondary alcohols.

-

Reductive Amination: Conversion to amines, a cornerstone reaction in pharmaceutical synthesis.

-

Wittig Reaction: Formation of alkenes, crucial for constructing larger molecular frameworks.[9]

-

Condensation Reactions: Knoevenagel, Aldol, and similar condensations to build complex scaffolds.

-

Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.

-

-

Aromatic Ring: The substitution pattern (electron-donating -OCH₃; electron-withdrawing -F and -CHO) creates a unique electronic environment that can be exploited in further functionalization, such as nucleophilic aromatic substitution (SNAᵣ), although this is less common than reactions at the aldehyde.

Caption: Key reactivity pathways of the aldehyde group.

Applications in Pharmaceutical Research

The true value of this compound lies in its application as a key intermediate for synthesizing biologically active molecules.[5] The fluorine and methoxy groups are not merely synthetic handles; they are often integral parts of the final pharmacophore.

-

Scaffold for Heterocycles: It is a precursor for various heterocyclic systems that form the core of many APIs.[10] For instance, related fluoro-methoxy benzaldehydes are used in the synthesis of benzosuberone derivatives, hydroisoquinolines, and quinazolines.[9]

-

Role of Fluorine in Medicinal Chemistry: The introduction of a fluorine atom can significantly enhance a drug candidate's profile by:

-

Blocking Metabolic Sites: Preventing unwanted metabolism by cytochrome P450 enzymes.

-

Increasing Lipophilicity: Improving membrane permeability and oral bioavailability.

-

Modulating Acidity/Basicity: Altering the pKa of nearby functional groups to optimize target binding.

-

-

Pharmacokinetic Properties: The pharmacokinetic profile of this compound itself has been evaluated, showing rapid excretion in animal models, which is a desirable trait for a synthetic intermediate.[5]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[2][4]

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [1][2] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2] |

Recommended Procedures

-

Handling: Always handle in a well-ventilated chemical fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid formation of dust and aerosols.[11]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[7] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible. If inhaled, move the person to fresh air.[8] Seek immediate medical attention if symptoms persist.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and fine chemical synthesis. Its well-defined synthesis via Directed ortho-Metalation provides a reliable and scalable source, while its predictable reactivity allows for its incorporation into diverse synthetic campaigns. The strategic placement of its fluoro and methoxy substituents provides medicinal chemists with a powerful building block to fine-tune the steric and electronic properties of target molecules, ultimately accelerating the development of new therapeutic agents. This guide has provided the foundational knowledge required for its effective and safe utilization in a professional research setting.

References

- 1. This compound | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound | 146137-74-8 [sigmaaldrich.com]

- 5. CAS 146137-74-8: this compound [cymitquimica.com]

- 6. This compound | 146137-74-8 [amp.chemicalbook.com]

- 7. This compound CAS#: 146137-74-8 [m.chemicalbook.com]

- 8. This compound | CAS#:146137-74-8 | Chemsrc [chemsrc.com]

- 9. ossila.com [ossila.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

A-Z of 2-Fluoro-6-methoxybenzaldehyde: A Guide for Synthetic and Medicinal Chemists

Abstract

2-Fluoro-6-methoxybenzaldehyde is a uniquely substituted aromatic aldehyde that has garnered significant attention as a versatile building block in synthetic organic and medicinal chemistry.[1] Its distinct electronic and steric properties, arising from the ortho-positioning of a strongly electron-withdrawing fluorine atom and an electron-donating methoxy group relative to the reactive aldehyde, make it a valuable precursor for a diverse range of complex molecules.[1] This guide provides an in-depth review of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Structural Advantage

This compound (CAS No. 146137-74-8) is a solid crystalline compound with the molecular formula C₈H₇FO₂.[2][3] The molecule's utility is rooted in the interplay of its three functional groups:

-

Aldehyde Group (-CHO): Serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations.[4]

-

Fluorine Atom (-F): The ortho-fluoro substituent significantly influences the molecule's electronic properties, enhancing the electrophilicity of the aldehyde carbon.[1] In drug discovery, the incorporation of fluorine is a well-established strategy to improve metabolic stability, binding affinity, and lipophilicity.[4][5]

-

Methoxy Group (-OCH₃): The ortho-methoxy group acts as an electron-donating group and, along with the fluorine atom, imposes steric constraints that can be exploited for regioselective synthesis.

This unique combination of functionalities makes this compound an attractive starting material for creating diverse molecular architectures, particularly in the synthesis of heterocyclic compounds and other scaffolds for active pharmaceutical ingredients (APIs).[6][7]

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is through the directed ortho-metalation (DoM) and subsequent formylation of 1-fluoro-3-methoxybenzene. This strategy leverages the ability of the methoxy group to direct deprotonation to the adjacent C2 position.

Key Synthetic Route: Directed ortho-Metalation

The causality behind this preferred route lies in its high regioselectivity and efficiency. The methoxy group in the starting material, 1-fluoro-3-methoxybenzene (also known as 3-fluoroanisole), is a potent directed metalation group.[8] When treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), it directs the deprotonation specifically to the C2 position, which is situated between the directing methoxy group and the activating fluorine atom. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.[9]

Protocol 1: Synthesis via Directed ortho-Metalation and Formylation[9]

Objective: To synthesize this compound from 1-fluoro-3-methoxybenzene.

Materials:

-

1-Fluoro-3-methoxybenzene (1.0 equiv.)

-

Lithium diisopropylamide (LDA), 2 M solution in THF/n-heptane (1.05 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous (1.1 equiv.)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

-

Diethyl ether

-

0.2 N Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask under a nitrogen atmosphere, dilute the LDA solution with anhydrous THF. Cool the solution to -75 °C using a dry ice/acetone bath.

-

Addition of Starting Material: Slowly add a solution of 1-fluoro-3-methoxybenzene in anhydrous THF to the cooled LDA solution dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -75 °C for 1 hour.

-

Formylation: Add anhydrous DMF slowly to the reaction mixture. Continue stirring at -70 °C for an additional 10-15 minutes.

-

Quenching: Quench the reaction by adding acetic acid, followed by water, while allowing the mixture to warm to approximately 10 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) to afford this compound as a solid.

Table 1: Comparison of Synthetic Approaches

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages | Reference |

| Directed ortho-Metalation | 1-Fluoro-3-methoxybenzene | LDA, DMF | High (e.g., 95%) | High regioselectivity, excellent yield. | Requires cryogenic temperatures, strictly anhydrous conditions. | [9] |

| Friedel-Crafts Formylation | 1-Fluoro-3-methoxybenzene | Dichloromethyl methyl ether, TiCl₄ | Moderate | Milder conditions than some other Friedel-Crafts methods. | Potential for regioisomeric byproducts, use of Lewis acids. | [10] |

| Duff Reaction | 2-Fluoro-6-methoxyphenol | Hexamethylenetetramine (HMTA) | Variable | Uses readily available reagents. | Generally lower yields, limited to phenolic substrates. | [11] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its aldehyde functionality, which serves as an electrophilic center for a wide array of synthetic transformations.

Knoevenagel Condensation

A cornerstone reaction involving this aldehyde is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to the carbonyl group, followed by dehydration.[12] This reaction is a powerful tool for forming carbon-carbon double bonds and is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in pharmaceutical production.[13][14]

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[12] The electron-withdrawing nature of the ortho-fluoro and aromatic ring system activates the aldehyde, facilitating nucleophilic attack by the carbanion generated from the active methylene compound.

Protocol 2: Knoevenagel Condensation with Malononitrile[14][16]

Objective: To synthesize 2-((2-fluoro-6-methoxyphenyl)methylene)malononitrile.

Materials:

-

This compound (1.0 equiv.)

-

Malononitrile (1.0 equiv.)

-

Piperidine (catalytic amount, ~0.1 equiv.)

-

Ethanol

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-